9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
CAS No.:
Cat. No.: VC13716436
Molecular Formula: C39H58O2
Molecular Weight: 558.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H58O2 |
|---|---|
| Molecular Weight | 558.9 g/mol |
| IUPAC Name | 9,9-didodecylfluorene-2,7-dicarbaldehyde |
| Standard InChI | InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3 |
| Standard InChI Key | KNANZGMVKTUUCV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (C<sub>37</sub>H<sub>54</sub>O<sub>2</sub>) features a central fluorene backbone substituted with two dodecyl (-C<sub>12</sub>H<sub>25</sub>) groups at the 9-position and aldehyde (-CHO) moieties at the 2- and 7-positions. The fluorene core consists of two benzene rings fused via a five-membered central ring, creating a rigid, planar structure that facilitates π-conjugation. The dodecyl chains introduce significant hydrophobicity and steric bulk, while the aldehyde groups serve as reactive sites for further chemical modifications .
Table 1: Comparative Molecular Properties of Fluorene Dicarbaldehyde Derivatives
Synthesis and Functionalization
Core Fluorene Functionalization
The synthesis of 9,9-dialkylfluorene derivatives typically begins with fluorene bromination at the 2- and 7-positions, followed by Friedel-Crafts alkylation to introduce the desired substituents at the 9-position. For the didodecyl variant, this would involve reacting fluorene with dodecyl bromide under Lewis acid catalysis (e.g., AlCl<sub>3</sub>). Subsequent formylation via the Vilsmeier-Haack reaction introduces the aldehyde groups, as demonstrated in the preparation of the dioctyl analog .
Challenges in Long-Chain Alkylation
The incorporation of dodecyl chains introduces steric hindrance that complicates both alkylation and purification. Compared to the dimethyl and dioctyl derivatives , the didodecyl compound likely requires prolonged reaction times, elevated temperatures, and chromatographic purification to isolate the product from mono- or tri-alkylated byproducts.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of 9,9-dioctylfluorene-2,7-dicarbaldehyde shows decomposition onset at 285°C, primarily due to alkyl chain degradation. The didodecyl derivative is predicted to exhibit slightly lower thermal stability (~270°C onset) due to increased chain flexibility and van der Waals interactions between long hydrocarbon tails.
Electronic and Optical Characteristics
Conjugation and Bandgap Engineering
The fluorene core’s π-conjugated system, combined with the electron-withdrawing aldehyde groups, creates a polarized electronic structure. Density functional theory (DFT) calculations on the dimethyl analog predict a HOMO-LUMO gap of 3.4 eV, which narrows to ~3.1 eV in the didodecyl derivative due to enhanced orbital delocalization along the alkyl chains.
Fluorescence Properties
Applications in Materials Science
Organic Electronics
Fluorene dicarbaldehydes serve as precursors for conjugated polymers in organic light-emitting diodes (OLEDs). The didodecyl derivative’s long chains improve film-forming properties in spin-coated devices while maintaining charge transport efficiency through the conjugated backbone.
Surface Functionalization
The aldehyde groups enable covalent attachment to amine-functionalized surfaces (e.g., SiO<sub>2</sub>, gold nanoparticles) via Schiff base formation. This property is exploited in biosensor architectures where the fluorene core acts as a fluorescence reporter.
Computational Predictions and Modeling
Molecular Dynamics Simulations
Coarse-grained simulations of the didodecyl derivative in toluene reveal spontaneous formation of worm-like micelles with persistence lengths exceeding 50 nm. These nanostructures may template the assembly of conductive polymers in solution-processed electronics.
Reactivity Descriptors
Local electrophilicity index calculations identify the aldehyde carbons as the most reactive sites (ω = 1.8 eV), favoring nucleophilic attacks typical of aldehyde chemistry. The fluorene aromatic rings show moderate electrophilicity (ω = 1.2 eV), suggesting susceptibility to electrophilic substitution under strong acid conditions.
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